

# PF-562271 Hydrochloride: A Comparative Analysis of Kinase Cross-Reactivity

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## Compound of Interest

Compound Name: PF-562271 hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **PF-562271 hydrochloride**, a potent ATP-competitive inhibitor. The information presented herein is intended to assist researchers in evaluating its suitability for their studies by offering a clear overview of its on-target and off-target activities, supported by experimental data and detailed protocols.

## Executive Summary

**PF-562271 hydrochloride** is a well-characterized small molecule inhibitor primarily targeting Focal Adhesion Kinase (FAK) and the closely related Proline-rich Tyrosine Kinase 2 (Pyk2).<sup>[1]</sup><sup>[2]</sup> It demonstrates high potency for these primary targets. While exhibiting a favorable selectivity profile with over 100-fold greater inhibition of FAK and Pyk2 compared to a wide range of other kinases, measurable cross-reactivity has been observed against certain members of the cyclin-dependent kinase (CDK) family.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> This guide summarizes the quantitative data on its kinase inhibition, outlines the experimental methods used to determine these activities, and provides a visual representation of the primary signaling pathway affected.

## Kinase Selectivity Profile

The inhibitory activity of **PF-562271 hydrochloride** has been assessed against a panel of kinases. The following tables summarize the half-maximal inhibitory concentration (IC<sub>50</sub>)

values, providing a quantitative comparison of its potency against its primary targets and known off-targets.

## Primary Targets

Kinase	IC50 (nM)	Reference
Focal Adhesion Kinase (FAK)	1.5	[2][4]
Proline-rich Tyrosine Kinase 2 (Pyk2)	13 - 14	[1][2]

## Off-Target Kinases

Kinase	IC50 (nM)	Reference
CDK2/CyclinE	30	[4]
CDK3/CyclinE	47	[4]
CDK1/CyclinB	58	[4]
Fyn	277	[6]

Note: It is widely reported that **PF-562271 hydrochloride** displays over 100-fold selectivity against a broad range of other non-target kinases.[1][3][5]

## Experimental Protocols

To ensure the reproducibility and accurate interpretation of the provided data, this section details the methodologies employed in the key kinase inhibition assays.

### Recombinant FAK Kinase Assay (IC50 Determination)

This assay quantifies the ability of **PF-562271 hydrochloride** to inhibit the enzymatic activity of recombinant FAK.

Materials:

- Purified, activated FAK kinase domain

- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) peptide substrate
- Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 48 mM MgCl<sub>2</sub>)
- **PF-562271 hydrochloride** (serially diluted)
- Anti-phosphotyrosine antibody (e.g., PY20)
- HRP-conjugated secondary antibody
- HRP substrate (e.g., TMB)
- Stop solution (e.g., 2 M H<sub>2</sub>SO<sub>4</sub>)
- 96-well microplates

Procedure:

- A solution of the purified FAK kinase domain is prepared in the kinase buffer.
- The poly(Glu, Tyr) substrate and ATP are added to the wells of a microplate.
- Serial dilutions of **PF-562271 hydrochloride** are added to the wells. A control with no inhibitor is included.
- The kinase reaction is initiated by adding the FAK enzyme solution to the wells.
- The plate is incubated for a specified time (e.g., 15 minutes) at room temperature to allow for phosphorylation of the substrate.[\[4\]](#)
- The reaction is stopped, and the wells are washed.
- The amount of phosphorylated substrate is detected by adding an anti-phosphotyrosine primary antibody, followed by an HRP-conjugated secondary antibody.
- The HRP substrate is added, and the colorimetric change is measured using a plate reader at a specific wavelength (e.g., 450 nm) after the addition of a stop solution.[\[4\]](#)

- The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## General CDK/Cyclin Kinase Assay (IC50 Determination)

While a specific protocol for PF-562271 against CDKs is not detailed in the search results, a general methodology based on common kinase assay platforms like ADP-Glo™ or LanthaScreen® is described. The following is a generalized protocol.

### Materials:

- Purified recombinant CDK/Cyclin complex (e.g., CDK2/CyclinE)
- Specific peptide substrate for the CDK/Cyclin complex
- ATP
- Kinase buffer
- **PF-562271 hydrochloride** (serially diluted)
- Detection reagents (e.g., ADP-Glo™ Kinase Assay reagents or LanthaScreen® Eu Kinase Binding Assay components)
- Microplates

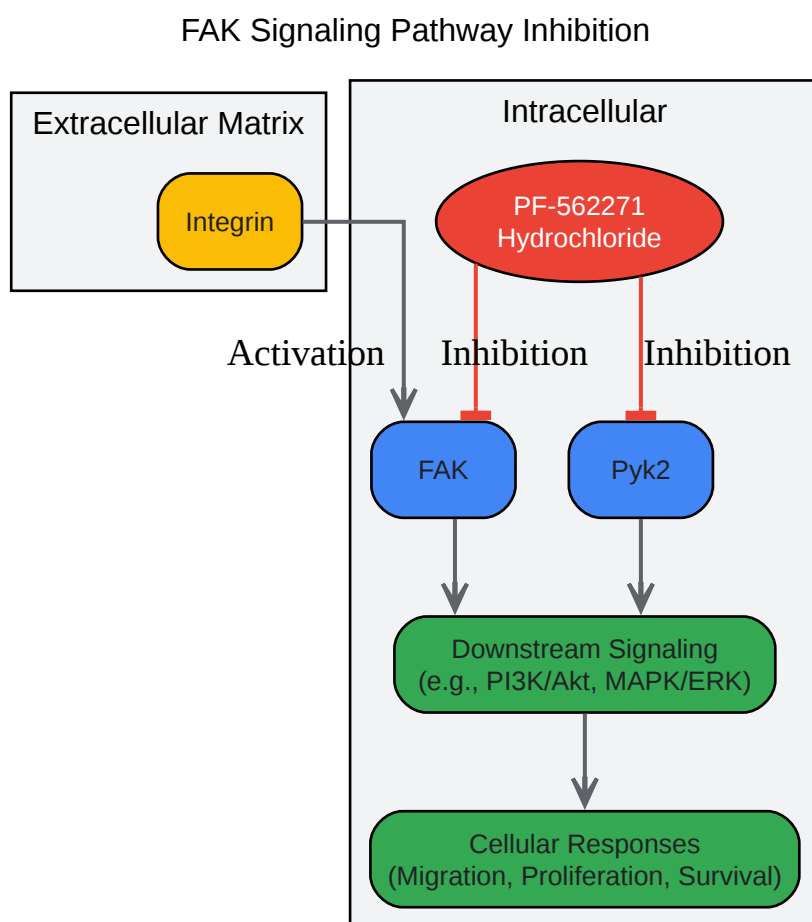
### Procedure:

- The CDK/Cyclin enzyme, substrate, and ATP are prepared in the appropriate kinase buffer.
- Serial dilutions of **PF-562271 hydrochloride** are added to the wells of a microplate.
- The kinase reaction is initiated by adding the enzyme-substrate-ATP mixture to the wells.
- The plate is incubated at room temperature for a specified duration (e.g., 60 minutes).
- The detection reagents are added to stop the kinase reaction and generate a signal (luminescence or FRET) that is proportional to the kinase activity.

- The signal is measured using a plate reader.
- The IC50 value is determined by analyzing the dose-response curve of the inhibitor.

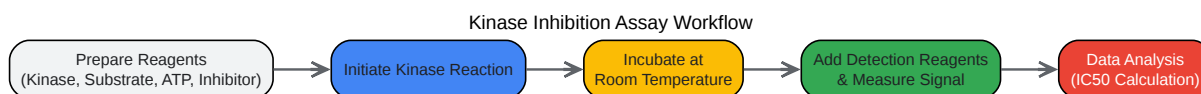
## Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.



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Caption: Inhibition of FAK and Pyk2 by **PF-562271 hydrochloride**.



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Caption: General workflow for determining kinase inhibitor IC50 values.

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